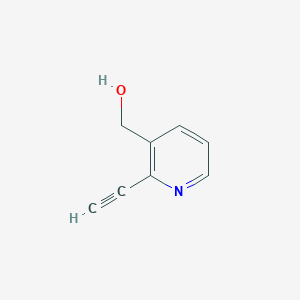
(2-Ethynylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethynylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1824298-38-5 . It has a molecular weight of 133.15 and its IUPAC name is (2-ethynyl-3-pyridinyl)methanol . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(2-Ethynylpyridin-3-yl)methanol” is 1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Ethynylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 133.15 .
Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker for Insulating Paper Degradation
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Research led by J. Jalbert and colleagues [2019] highlights the utility of methanol in monitoring the degradation of cellulosic solid insulation within transformer mineral oil. This application is critical for the energy sector, particularly in maintaining the reliability and longevity of power transformers (Jalbert et al., 2019).
Hydrogen Production from Methanol Thermochemical Conversion
The conversion of methanol to hydrogen is a promising area for sustainable energy production. G. García and colleagues [2021] review the progress in hydrogen production from methanol through various methods such as steam reforming, partial oxidation, and autothermal reforming. This research underscores the potential of methanol as a hydrogen carrier and its role in developing a hydrogen economy (García et al., 2021).
Methanol in Direct Methanol Fuel Cells (DMFCs)
The study of methanol crossover in direct methanol fuel cells by A. Heinzel and V. M. Barragán [1999] addresses a significant barrier to the wider adoption of DMFCs. Their research into methanol-impermeable polymer electrolytes aims to improve the efficiency and viability of DMFCs for various applications (Heinzel & Barragán, 1999).
Methanol in Environmental Applications
Methanol plays a role in atmospheric chemistry and environmental science. Studies on the ecosystem-scale exchange of methanol have provided insights into its sources, sinks, and overall budget in the troposphere. G. Wohlfahrt and colleagues [2015] compiled data from multiple sites to offer a comprehensive view of methanol's impact on atmospheric chemistry (Wohlfahrt et al., 2015).
Methanol in Synthetic Chemistry
The catalytic conversion of methanol into valuable chemicals and fuels is an area of ongoing research. For instance, the synthesis of olefins from methanol, reviewed by J. Lefevere and colleagues [2014], explores the use of structured catalysts in enhancing the selectivity and efficiency of the methanol-to-olefins (MTO) process. This research demonstrates methanol's utility in chemical manufacturing and its potential in generating alternative fuels and chemicals (Lefevere et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of (2-Ethynylpyridin-3-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is known to interact with various receptors and enzymes . .
Mode of Action
As a pyridine derivative, it may interact with its targets in a similar manner to other pyridine compounds, potentially binding to receptors or enzymes and influencing their activity
Biochemical Pathways
The biochemical pathways affected by (2-Ethynylpyridin-3-yl)methanol are currently unknown. Pyridine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Pharmacokinetics
The compound’s molecular weight is 133.15 , which suggests it may have favorable absorption and distribution characteristics.
Result of Action
Given the diverse biological activities of pyridine derivatives , it is possible that (2-Ethynylpyridin-3-yl)methanol could have a range of effects depending on the specific targets it interacts with.
Eigenschaften
IUPAC Name |
(2-ethynylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXHRZCSCEUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethynylpyridin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)
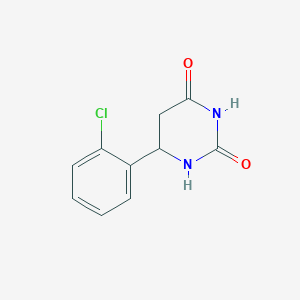
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
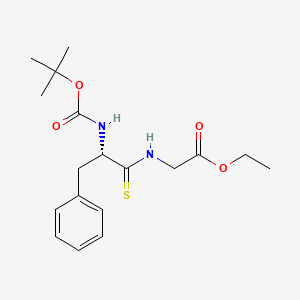
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
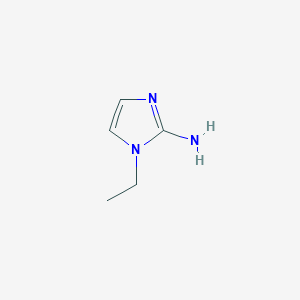


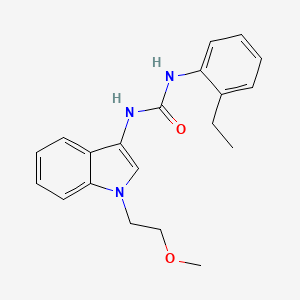
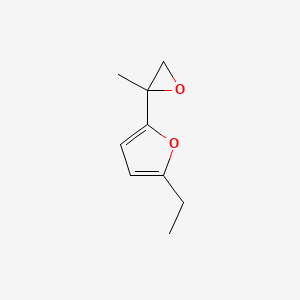
![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)